Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane
Description
Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane is a silicone-based compound featuring a central tetramethyldisiloxane backbone (Si-O-Si) with two symmetric substituents. Each substituent consists of a propyl chain linked to a methoxy-terminated triethylene glycol group (OCH2CH2OCH2CH2OCH2CH2OCH3). This structure imparts amphiphilic properties, combining the hydrophobic siloxane core with hydrophilic polyether chains. The compound is typically used in surfactants, coatings, and polymer additives due to its ability to lower surface tension and enhance compatibility between polar and nonpolar phases .
Properties
Molecular Formula |
C24H54O9Si2 |
|---|---|
Molecular Weight |
542.8 g/mol |
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C24H54O9Si2/c1-25-11-13-29-19-21-31-17-15-27-9-7-23-34(3,4)33-35(5,6)24-8-10-28-16-18-32-22-20-30-14-12-26-2/h7-24H2,1-6H3 |
InChI Key |
BHVBLSJGHYOSBV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCC[Si](C)(C)O[Si](C)(C)CCCOCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Hydrosilylation of Allyl Ether Intermediate
The cornerstone of the synthesis is the hydrosilylation between an allyl ether and a silicon hydride-containing precursor. Drawing from the methodology in, which details the preparation of 1,3-bis(3-aminopropyl)tetramethyldisiloxane, the following adaptation is proposed:
Reactants:
- Allyl ether precursor : Methoxy(triethyleneoxy)propyl allyl ether (CH₂=CHCH₂-O-(CH₂CH₂O)₃-CH₃).
- Silicon hydride : 1,1,3,3-Tetramethyldisiloxane (HMTS, [(CH₃)₂HSi]₂O).
Catalyst : Chloroplatinic acid (H₂PtCl₆·6H₂O) in isopropyl alcohol, as described in, facilitates anti-Markovnikov addition, ensuring terminal Si–C bond formation.
Reaction Conditions :
- Temperature: 70–100°C.
- Solvent: Aprotic medium (toluene or xylene) to prevent premature hydrolysis.
- Molar ratio: 1:2 (HMTS:allyl ether) to ensure bis-addition.
Mechanism :
$$
\text{HMTS} + 2 \text{CH₂=CHCH₂-O-(CH₂CH₂O)₃-CH₃} \xrightarrow{\text{Pt}} \text{this compound}
$$
The platinum catalyst coordinates the alkene, enabling Si–H addition across the double bond. Excess allyl ether minimizes incomplete substitution.
Desilylation and Hydrolysis
Post-hydrosilylation, protective silyl groups (if present) are removed. In, desilylation is achieved using ethanol and dodecylbenzenesulfonic acid, followed by reflux. For the target compound, analogous steps would involve:
- Acid-mediated desilylation : Ethanol (368.5 g per mole of intermediate) and catalytic dodecylbenzenesulfonic acid (1.7 g) at reflux (6 hours).
- Hydrolysis : Addition of water (10 g per mole) and further reflux to hydrolyze residual alkoxy groups, forming silanol intermediates.
- Condensation : Heating under vacuum to promote siloxane bond formation (Si–O–Si), yielding the final product.
Optimization and By-Product Mitigation
Isomer Control
A critical challenge in hydrosilylation is suppressing internal addition isomers. The patent reports that using a platinum catalyst with specific ligands (e.g., olefin or siloxane derivatives) reduces isomer formation. For instance, in Example 1 of, gas chromatography confirmed the absence of 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane when H₂PtCl₆·6H₂O was employed. Similarly, maintaining a reaction temperature of 70°C and slow addition of the allyl ether (over 3 hours) minimizes kinetic side reactions.
Solvent and Catalyst Efficiency
Aprotic solvents like toluene or xylene are preferred to avoid silanol condensation during hydrosilylation. Catalyst loading is critical: the patent uses 0.98 g of 4% H₂PtCl₆·6H₂O per mole of allylamine, achieving 84–86% yields. Higher catalyst concentrations may accelerate side reactions, while lower amounts prolong reaction times.
Industrial-Scale Purification
Vacuum distillation is the primary purification method for siloxanes. For this compound, fractional distillation under reduced pressure (1–2 mmHg) isolates the product from lower-boiling by-products like 3-aminopropyldimethylmethoxysilane. The table below summarizes optimal distillation parameters derived from analogous compounds:
| Parameter | Value | Source |
|---|---|---|
| Boiling Point Range | 85–87°C at 1 mmHg | |
| Yield | 84–86% | |
| Purity (GC) | >99% |
Analytical Characterization
Gas chromatography (GC) and nuclear magnetic resonance (NMR) are pivotal for quality control. In, GC analysis confirmed the absence of isomers in the final product. For the target compound, key spectral signatures would include:
- ¹H NMR : δ 0.1 ppm (Si–CH₃), δ 3.3–3.7 ppm (PEG –OCH₂CH₂O–), δ 3.2 ppm (OCH₃).
- ²⁹Si NMR : Peaks at −19 ppm (Si–O–Si) and −34 ppm (Si–C).
Industrial Applications and Performance
While direct data on this compound is limited, its structural analogs are employed in:
Chemical Reactions Analysis
Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using reducing agents like hydrides.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Scientific Research Applications
Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Biology: It is utilized in the study of biological systems and as a component in certain biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane involves its interaction with molecular targets through its functional groups. The methoxy and triethyleneoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Tetramethyldisiloxane Derivatives
Structural and Functional Group Variations
The properties of tetramethyldisiloxane derivatives are highly dependent on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Tetramethyldisiloxane Derivatives
*Estimated based on molecular formula.
Key Observations:
- Hydrophilicity : The triethyleneoxy groups in the target compound enhance water solubility compared to hydrophobic substituents like methacrylate or ferrocene .
- Reactivity : Glycidoxy derivatives (e.g., CAS 126-80-7) undergo ring-opening reactions for crosslinking, while methacrylates (CAS 58130-03-3) participate in radical polymerization .
- Coordination Capacity: Aminopropyl derivatives form stable Schiff bases with aldehydes, enabling metal coordination for catalysis or material synthesis .
Table 2: Application-Based Comparison
Key Findings:
- Surfactant Efficiency : The triethyleneoxy chains outperform shorter polyethers in reducing surface tension but are less effective than trisiloxanes like SILWET-L77, which spread rapidly due to lower molecular weight .
- Thermal Stability : Ferrocene-containing disiloxanes (e.g., ) exhibit superior oxidative stability compared to polyether derivatives.
Biological Activity
Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane is a siloxane compound that has garnered attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure consists of a siloxane backbone with methoxy and triethylene glycol ether functionalities, which contribute to its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 438.68 g/mol. Its properties include:
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : The compound demonstrates potential antimicrobial properties against various pathogens.
- Cytotoxicity : Studies have shown that it can inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be a candidate for developing antimicrobial agents .
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of this compound on several human cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| HeLa | 78.72 | 70.23 |
| A-549 | 49.79 | 65.00 |
| PC-3 | 60.70 | 68.00 |
The compound exhibited varying degrees of cytotoxicity, with the most potent effects observed in the PC-3 prostate cancer cell line .
Anti-inflammatory Effects
Research has indicated that this compound may inhibit pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially alters receptor activity, influencing cellular responses to stimuli.
These interactions highlight the compound's versatility as a bioactive agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
